molecular formula C13H7F3N2O5 B099304 Fluorodifen CAS No. 15457-05-3

Fluorodifen

Cat. No. B099304
CAS RN: 15457-05-3
M. Wt: 328.2 g/mol
InChI Key: HHMCAJWVGYGUEF-UHFFFAOYSA-N
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Description

Fluorodifen, a herbicide known chemically as 2,4′-dinitro-4-trifluoromethyl diphenylether, has been studied for its metabolism in plants and its presence in biological matrices. The compound is cleaved in plants like peanuts and peas, resulting in metabolites such as S-(2-nitro-4-trifluoromethylphenyl)-glutathione, which has been confirmed through various spectroscopic methods . The presence of fluorochemicals, including metabolites of fluorodifen, has been a subject of environmental and health concern due to their stability and bioavailability .

Synthesis Analysis

The synthesis of related fluorochemicals, such as Fluoroglycofen-ethyl, involves multiple steps starting from basic compounds like m-hydroxybenzoic acid and 3,4-dichloro-benzotrifluoride. These processes include salification, etherification, nitration, and condensation, leading to high yields and significant purity levels . Although not directly about fluorodifen, this synthesis pathway provides insight into the complexity of producing such fluorinated compounds.

Molecular Structure Analysis

The molecular structure of fluorodifen metabolites has been elucidated using a combination of mass, NMR, and infrared spectroscopy. These techniques have confirmed the structure of the glutathione conjugate metabolite found in peanuts, which is a result of the enzymatic cleavage of fluorodifen . Similarly, the structure of Fluoroglycofen-ethyl was confirmed by IR, 1H-NMR, and MS, indicating the reliability of these methods in analyzing the structure of fluorochemicals .

Chemical Reactions Analysis

The enzymatic cleavage of fluorodifen by a "soluble" glutathione S-transferase in pea seedlings has been characterized, showing specificity for reduced glutathione and fluorodifen as a substrate. The enzyme's activity, substrate specificity, and kinetic parameters have been studied, providing a deeper understanding of the metabolic pathways of diphenylether herbicides in plants .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorochemicals, including those related to fluorodifen, have been studied using various analytical techniques. For instance, the determination of flurbiprofen, a compound structurally similar to fluorodifen, in plasma was achieved through methods like GLC and HPLC, which required sensitive and specific procedures for extraction and quantification . Additionally, the use of covalent-organic frameworks as adsorbents and matrices for SALDI-TOF MS has been explored for the rapid analysis and enrichment of fluorochemicals, demonstrating their hydrophobic interactions and high sensitivity in detecting trace amounts .

Scientific Research Applications

Bio-Imaging

Scientific Field: Bio-imaging

Methods of Application: After the discovery of quinine sulfate and subsequent elucidation of the fluorescence mechanism by Sir George Stokes, research in the field of fluorescence gained momentum . Advancements in sophisticated instruments, including super-resolution microscopy, have further promoted cellular imaging using traditional fluorophores .

Results or Outcomes: The utilization of new fluorophores in cellular imaging of biomolecules, such as reactive oxygen species (ROS), reactive nitrogen species (RNS), and proteins and microenvironments, especially pH and viscosity . Few of the fluorescent probes provided new insights into disease progression .

Weed Science

Scientific Field: Weed Science

Methods of Application: The site of uptake of Fluorodifen was studied using a double pot technique . Sorghum and pea were the test plants . Herbicidal activity was measured by the reduction in fresh weight of the roots and shoots of treated plants .

Results or Outcomes: Exposure of the shoot zone to the herbicides caused much more injury to the plants than root exposure . There was very little movement of the compounds from the roots of both species .

Uptake and Translocation of Nitrofen and Oxyfluorfen

Scientific Field: Weed Science

Methods of Application: The site of uptake of Fluorodifen was studied using a double pot technique . Sorghum and pea were the test plants . Herbicidal activity was measured by the reduction in fresh weight of the roots and shoots of treated plants .

Results or Outcomes: Exposure of the shoot zone to the herbicides caused much more injury to the plants than root exposure . There was very little movement of the compounds from the roots of both species .

Effect of Day and Night Temperature

Scientific Field: Plant Physiology

Methods of Application: The effect of fluorodifen was to cause greater injury than nitrofen when applied postemergence .

Effect of Day and Night Temperature

Scientific Field: Plant Physiology

Methods of Application: The effect of fluorodifen was to cause greater injury than nitrofen when applied postemergence .

Uptake and Translocation of Nitrofen and Oxyfluorfen

Scientific Field: Weed Science

Methods of Application: The site of uptake of Fluorodifen was studied using a double pot technique . Sorghum and pea were the test plants . Herbicidal activity was measured by the reduction in fresh weight of the roots and shoots of treated plants .

Results or Outcomes: Exposure of the shoot zone to the herbicides caused much more injury to the plants than root exposure . There was very little movement of the compounds from the roots of both species .

Safety And Hazards

Fluorodifen is harmful if inhaled and causes serious eye irritation. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O5/c14-13(15,16)8-1-6-12(11(7-8)18(21)22)23-10-4-2-9(3-5-10)17(19)20/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMCAJWVGYGUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037553
Record name Fluorodifen
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorodifen

CAS RN

15457-05-3
Record name Fluorodifen
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorodifen [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorodifen
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58415
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2-nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)-
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Record name Fluorodifen
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Record name Fluorodifen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.870
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Record name FLUORODIFEN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,390
Citations
JP Walter, EF Eastin, MG Merkle - Weed Research, 1970 - Wiley Online Library
… loam soils were treated with fluorodifen (4‐nitrophenyl 2‐nitro… Fluorodifen was applied to both roots and leaves of soybean (… , higher concentrations of fluorodifen were found in the lower …
Number of citations: 28 onlinelibrary.wiley.com
EF Eastin - Weed Research, 1972 - Wiley Online Library
… Fluorodifen labelled with ^ *C in the 1 position of the /i-nitrophenyl ring (fluorodifen-r-'**C) or in the trifluoromethyl carbon (fluorodifen-^'*CF 3) or technical unlabelled fluorodifen was the …
Number of citations: 11 onlinelibrary.wiley.com
EF Eastin - Weed Science, 1971 - cambridge.org
… elucidate the degradation pathway of fluorodifen in peanut seedlings utilizing fluorodifen-lv'
Number of citations: 57 www.cambridge.org
I Axarli, P Dhavala, AC Papageorgiou… - Journal of molecular …, 2009 - Elsevier
… The isoenzyme was highly active in conjugating the diphenylether herbicide fluorodifen. A possible reaction pathway involving the conjugation of glutathione with fluorodifen is …
Number of citations: 102 www.sciencedirect.com
LL Cicero, P Madesis, A Tsaftaris, ARL Piero - Phytochemistry, 2015 - Elsevier
The glutathione transferases (GSTs) are members of a superfamily of enzymes with pivotal role in the detoxification of both xenobiotic and endogenous compounds. In this work, the …
Number of citations: 81 www.sciencedirect.com
EF Eastin - Weed Science, 1972 - cambridge.org
… fluorodifen in cucumber seed lings utilizing fluorodifen-l… fluorodifen-1/14C and fluorodifen-14CF3 applied via roots at three concentrations for three treatment intervals. Higher …
Number of citations: 12 www.cambridge.org
DS Frear, HR Swanson - Pesticide Biochemistry and Physiology, 1973 - Elsevier
A “soluble” glutathione S-transferase that catalyzes the cleavage of the herbicide, 2,4′-dinitro-4-trifluoromethyl diphenylether (fluorodifen), was isolated and partially characterized from …
Number of citations: 125 www.sciencedirect.com
D Del Buono, G Ioli - Journal of agricultural and food chemistry, 2011 - ACS Publications
… Atrazine, fenoxaprop-ethyl, fluorodifen and metolachlor were chosen as objects of this study because they are representative of some families of herbicides largely diffused in agriculture…
Number of citations: 37 pubs.acs.org
GL Lamoureux, KL Davison - Pesticide Biochemistry and Physiology, 1975 - Elsevier
… of fluorodifentreated rats and an average … fluorodifen metabohte were similar to those of the metabolites of propachlor and CDAA, the mass spectrum of the methyl ester of the fluorodifen …
Number of citations: 52 www.sciencedirect.com
EF Eastin - Weed Research, 1971 - Wiley Online Library
… Distribution of radioactivity within the roots indicated a gradual increase in fluorodifen for 24 h, after which the amount of fluorodifen began declining. This decline in fluorodifen was …
Number of citations: 17 onlinelibrary.wiley.com

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